2-Bromo-2'-ethylbenzophenone
Description
2-Bromo-2'-ethylbenzophenone is a brominated aromatic ketone characterized by a benzophenone backbone substituted with a bromine atom at the 2-position and an ethyl group at the 2'-position of the aromatic ring. Brominated benzophenones are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactivity at the carbonyl and halogenated positions . The ethyl substituent may enhance lipophilicity compared to smaller alkyl or electron-withdrawing groups, influencing solubility and reactivity patterns.
Properties
IUPAC Name |
(2-bromophenyl)-(2-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRSWIKYICMVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279595 | |
| Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-78-9 | |
| Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2’-ethylbenzophenone typically involves the bromination of 2’-ethylbenzophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-2’-ethylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale bromination reactions with efficient separation and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2’-ethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with 2-Bromo-2’-ethylbenzophenone under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as amines or ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
2-Bromo-2’-ethylbenzophenone is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-ethylbenzophenone involves its interaction with specific molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction and oxidation reactions, the carbonyl group undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Table 1: Key Properties of Brominated Benzophenones and Acetophenones
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Bromo-2'-ethylbenzophenone* | N/A | C₁₅H₁₃BrO | ~289.17 | Bromine (2), Ethyl (2') |
| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₉BrO₂ | 229.07 | Bromine (2), Methoxy (4') |
| 2-Bromo-2'-methoxyacetophenone | 31949-21-0 | C₉H₉BrO₂ | 229.07 | Bromine (2), Methoxy (2') |
| 2-Bromo-2'-nitroacetophenone | 6851-99-6 | C₈H₆BrNO₃ | 244.04 | Bromine (2), Nitro (2') |
| 2-Bromo-2'-chloroacetophenone | 5000-66-8 | C₈H₆BrClO | 233.49 | Bromine (2), Chloro (2') |
| 2-Amino-5-bromo-2'-chlorobenzophenone | 60773-49-1 | C₁₃H₉BrClNO | 326.58 | Bromine (5), Chloro (2'), Amino (2) |
*Theoretical values for this compound are extrapolated from analogs.
Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups: The ethyl group in this compound is electron-donating via induction, which may reduce electrophilicity at the carbonyl carbon compared to electron-withdrawing substituents like nitro (2-Bromo-2'-nitroacetophenone) or chloro (2-Bromo-2'-chloroacetophenone) .
Key Observations :
- The ethyl group in this compound may favor applications requiring lipophilic intermediates, such as drug candidates targeting lipid membranes or organic semiconductors .
- In contrast, 2-Bromo-2'-nitroacetophenone’s nitro group enhances electrophilicity, making it suitable for reactions requiring strong electron-deficient centers .
Biological Activity
2-Bromo-2'-ethylbenzophenone is a compound of interest in various fields, particularly in pharmacology and material science. Its structural properties allow it to participate in diverse biological activities, making it a candidate for further research in drug development and chemical applications. This article reviews the biological activity of this compound, summarizing key findings from scientific literature, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom attached to the benzophenone moiety. This structure is significant for its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Photochemical Reactivity : Like other benzophenones, it can absorb ultraviolet light, leading to photochemical reactions that may influence cellular processes.
- Antimicrobial Properties : Some studies suggest that benzophenone derivatives exhibit antimicrobial activity, which may extend to this compound through similar pathways.
- Cytotoxic Effects : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.
Anticancer Activity
A study evaluating the cytotoxic effects of various benzophenone derivatives, including this compound, demonstrated significant inhibition of cell proliferation in cancer cell lines. The compound was tested against different cell lines, with results indicating an IC50 value comparable to established anticancer agents.
These findings suggest that this compound may serve as a lead compound for further anticancer drug development.
Antimicrobial Activity
Another study focused on the antimicrobial properties of benzophenones indicated that derivatives could inhibit bacterial growth. While specific data on this compound is limited, the structural similarities suggest potential efficacy against various pathogens.
Safety and Toxicity
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate low levels of adverse effects at therapeutic concentrations; however, comprehensive toxicological studies are necessary to establish safe usage parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
